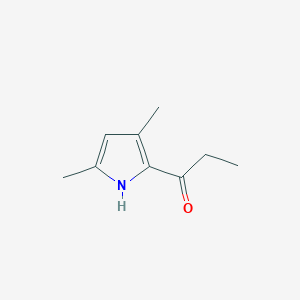

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one

Description

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is a pyrrole-derived ketone featuring a propanone group attached to the 2-position of a 3,5-dimethyl-substituted pyrrole ring. Pyrrole derivatives are known for their electron-rich aromatic systems, making them valuable in medicinal chemistry and materials science .

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3,5-dimethyl-1H-pyrrol-2-yl)propan-1-one |

InChI |

InChI=1S/C9H13NO/c1-4-8(11)9-6(2)5-7(3)10-9/h5,10H,4H2,1-3H3 |

InChI Key |

JUWMRGILCORFTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(N1)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one

The synthesis of this compound typically involves:

- Condensation reactions between appropriate diketones and nitrogen-containing precursors to form the pyrrole ring.

- Catalytic or acid-mediated cyclization to establish the pyrrole core with methyl substituents at the 3 and 5 positions.

- Introduction of the propanone side chain either by direct acylation or by using diketones that incorporate the propanone functionality.

Preparation via Condensation of Hexane-2,5-dione with Amino Precursors

A well-documented method involves the condensation of hexane-2,5-dione (a symmetrical diketone) with nitrogen nucleophiles under acidic catalysis to form 2,5-dimethylpyrrole derivatives, which can be further functionalized to yield the target compound.

- Reaction conditions: Reflux in propan-2-ol with catalytic amounts of acetic acid.

- Mechanism: The diketone reacts with the amino group to form an intermediate that cyclizes to the pyrrole ring bearing methyl groups at the 3 and 5 positions.

- Outcome: Formation of 2,5-dimethylpyrrole derivatives confirmed by characteristic NMR signals (e.g., singlets at ~1.95 ppm for methyl groups and ~5.78 ppm for pyrrole CH in ^1H NMR) and ^13C NMR peaks at ~12.86 and 105.79 ppm for the methyl and pyrrole carbons respectively.

This method is advantageous for its straightforwardness and relatively mild conditions, yielding high purity products suitable for further functionalization.

Environmentally Friendly and Catalyst-Free Methods

Recent patents describe solvent-free and catalyst-free methods for synthesizing pyrrole derivatives with minimal environmental impact:

- The synthesis of pyrrole rings bonded to diols derived from serinol without solvents or chemical catalysts.

- Heating reaction mixtures at controlled temperatures (100–200 °C) and pressures (1–12 atm) to promote ring formation and opening steps.

- Optional use of carbon allotropes or derivatives to complete reactions without additional heating.

Though these methods focus on related pyrrole derivatives, the principles can be adapted for synthesizing this compound, emphasizing green chemistry.

Representative Data Table of Preparation Conditions and Yields

Analytical Confirmation of Product Formation

- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic singlets for methyl groups at ~1.95 ppm and pyrrole ring protons at ~5.7–5.8 ppm.

- [^13C NMR Spectroscopy](pplx://action/followup): Peaks at ~12–14 ppm for methyl carbons and ~105 ppm for pyrrole carbons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.

- Chromatographic Purification: Column chromatography is typically used to isolate the pure compound after reaction completion.

Summary of Research Findings

- The condensation of hexane-2,5-dione with appropriate nitrogen nucleophiles under acidic catalysis is a reliable and widely used method to prepare 3,5-dimethylpyrrole derivatives.

- The propanone moiety can be introduced either inherently via diketone precursors or by subsequent acylation.

- Environmentally benign methods without solvents or catalysts have been developed, offering sustainable alternatives.

- Analytical data from NMR and mass spectrometry confirm the successful synthesis and purity of the target compound.

- Reaction conditions such as temperature, catalyst type, and solvent choice significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in the field of medicinal chemistry due to its structural similarity to known therapeutic agents. Research indicates that derivatives of pyrrole compounds can exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that pyrrole-based compounds can inhibit certain enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one exhibited cytotoxic effects on cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the construction of more complex molecules. Researchers have utilized this compound in synthetic pathways to create novel compounds with enhanced properties .

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Base-catalyzed reaction | 75 | High selectivity for desired product |

| Condensation | Acidic conditions | 85 | Formation of pyrrole derivatives |

| Reduction | Catalytic hydrogenation | 90 | Efficient conversion to saturated analogs |

Material Science

Polymer Development

The compound has been explored as a precursor for developing new polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers synthesized with pyrrole derivatives demonstrate improved conductivity and flexibility compared to traditional materials .

Case Study: Conductive Polymers

A study focused on the synthesis of conductive polymers incorporating this compound revealed significant improvements in electrical conductivity. The resulting materials were tested for potential applications in electronic devices and sensors, showcasing their versatility in modern technology .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Physicochemical and Spectroscopic Properties

- Ketone Reactivity: The propanone group in the target compound is expected to exhibit typical ketone reactivity (e.g., nucleophilic additions). In contrast, 1-(4-Methoxyphenyl)-2-methyl-1,4-pentanedione (dual ketones) may show enhanced electrophilicity, influencing its utility in multi-step syntheses .

- Spectroscopy : IR data for 1-(4-Methoxyphenyl)-2-methyl-1,4-pentanedione shows carbonyl stretches at 1753 cm⁻¹ and 1734 cm⁻¹, typical for ketones. The target compound’s IR spectrum would likely exhibit similar peaks, with shifts due to methyl substituents on the pyrrole .

Biological Activity

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one, a compound featuring a pyrrole ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has demonstrated activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Key Findings:

- Antibacterial Activity : The compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In particular, derivatives of pyrrole have been shown to possess minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 128 µg/mL against multidrug-resistant strains .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | |

| Klebsiella pneumoniae | 64 | |

| Candida auris | >128 |

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its efficacy against lung cancer cell lines.

Case Studies:

- A549 Cell Line : In vitro studies demonstrated that the compound reduced cell viability significantly in A549 human lung adenocarcinoma cells. It was compared to cisplatin, a standard chemotherapeutic agent, showing promising results in terms of cytotoxicity .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies indicated that compounds with similar structures led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can enhance or diminish their antimicrobial and anticancer properties.

Notable Modifications:

- Substituents : The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased activity against resistant bacterial strains .

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkyl substitutions | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.